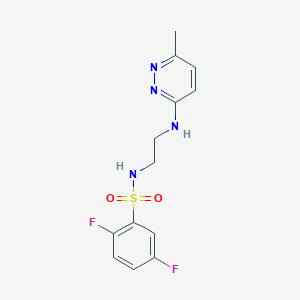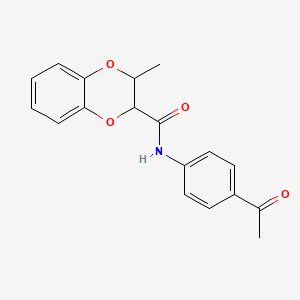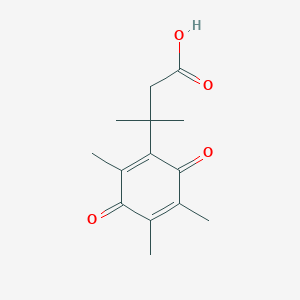![molecular formula C14H18N4O B2732879 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one CAS No. 301168-85-4](/img/structure/B2732879.png)
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a benzotriazole moiety attached to a pyrrolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable butyl derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
科学的研究の応用
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling .
類似化合物との比較
- 1-(1H-1,2,3-Benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-one
- 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one
Comparison: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which imparts distinct physicochemical properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry .
特性
IUPAC Name |
1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-13(17-10-5-9-14(17)19)18-12-8-4-3-7-11(12)15-16-18/h3-4,7-8,13H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBADYFRTPXCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCCC1=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2732796.png)
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)

![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)

![tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers](/img/structure/B2732814.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2732819.png)
